molecular formula C30H37NO6 B1254743 Cytochalasin C

Cytochalasin C

Cat. No.: B1254743
M. Wt: 507.6 g/mol
InChI Key: NAIODHJWOHMDJX-FLMVKAFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Cytochalasin C is a member of the cytochalasin family of compounds. These compounds are known for their ability to disrupt the cytoskeleton of cells, making them valuable tools in cell biology and pharmacology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytochalasin C involves multiple steps, including the formation of the tricyclic core structure and subsequent functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cytochalasin C: undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used to study the mechanisms of actin polymerization and its role in various biological processes.

Biology

In biology, it is utilized to investigate cell movement, DNA synthesis, and the transport of specific small molecules in cells.

Medicine

In medicine, the compound has applications in cardiac research, particularly in preserving the morphology and function of cardiac myocytes.

Industry

In industry, it is used to assess the cytotoxicity and genotoxicity of nanoparticles, providing insights into the safety and impact of nanomaterials.

Mechanism of Action

The compound exerts its effects by binding to actin, altering its polymerization. This disruption of the cytoskeleton affects various cellular processes, including cell movement and division. The molecular targets and pathways involved include actin-binding proteins and signaling pathways related to cytoskeletal dynamics.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the cytochalasin family, such as cytochalasin D and cytochalasin Z10 .

Uniqueness

What sets Cytochalasin C apart is its specific structure and functional groups, which confer unique biochemical and physiological effects.

Properties

Molecular Formula

C30H37NO6

Molecular Weight

507.6 g/mol

IUPAC Name

[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate

InChI

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/b13-9+,15-14+/t17-,22-,23-,24+,25-,26+,29+,30+/m0/s1

InChI Key

NAIODHJWOHMDJX-FLMVKAFASA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O

SMILES

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O

Synonyms

cytochalasin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.